2-phenyl-2-(2,4,6-triiodophenoxy)acetic Acid
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Overview
Description
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is a unique organic compound with the molecular formula C14H9I3O3 and a molecular weight of 605.939 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is primarily used in early discovery research due to its rare and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid typically involves the iodination of phenoxyacetic acid derivatives. The process begins with the preparation of 2,4,6-triiodophenol, which is then reacted with phenylacetic acid under specific conditions to yield the desired product . The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenoxyacetic acid derivatives.
Substitution: Phenoxyacetic acid derivatives with substituted functional groups.
Scientific Research Applications
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of iodine atoms suggests potential interactions with thyroid-related pathways, while the phenoxyacetic acid moiety may interact with various enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the iodine atoms, used in the synthesis of various pharmaceuticals.
2,4,6-triiodophenol: A precursor in the synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid, used in organic synthesis and as an antimicrobial agent.
Uniqueness
This compound is unique due to the combination of a phenylacetic acid moiety with a highly iodinated phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for research applications .
Properties
CAS No. |
109339-62-0 |
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Molecular Formula |
C14H9I3O3 |
Molecular Weight |
605.93 g/mol |
IUPAC Name |
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C14H9I3O3/c15-9-6-10(16)13(11(17)7-9)20-12(14(18)19)8-4-2-1-3-5-8/h1-7,12H,(H,18,19) |
InChI Key |
NEBCYCQOXXVBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2I)I)I |
Origin of Product |
United States |
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